3-(Pyridin-3-yl)morpholine hydrochloride
Overview
Description
3-(Pyridin-3-yl)morpholine hydrochloride is a heterocyclic compound that features a morpholine ring substituted with a pyridine ring at the third position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have the ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine compounds can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with pyrrolidine rings can have a variety of biological activities .
Action Environment
It’s known that the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the action of pyrrolidine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with a pyridine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 3-chloropyridine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution process, yielding 3-(Pyridin-3-yl)morpholine. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution or electrophilic reagents like bromine for electrophilic substitution.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 3-(Pyridin-3-yl)morpholine.
Reduction: Reduced forms of the pyridine or morpholine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-3-yl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)morpholine hydrochloride
- 3-(Pyridin-4-yl)morpholine hydrochloride
- 2-(Pyridin-3-yl)morpholine hydrochloride
Comparison
3-(Pyridin-3-yl)morpholine hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities to molecular targets and distinct pharmacological profiles. The position of the pyridine ring can also affect the compound’s solubility, stability, and overall efficacy in various applications.
Properties
IUPAC Name |
3-pyridin-3-ylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;/h1-3,6,9,11H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXYCLPZFATPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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